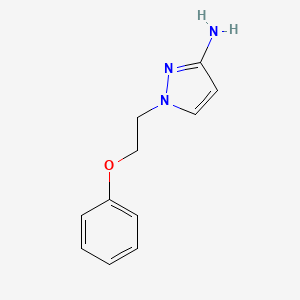

1-(2-Phenoxyethyl)-1H-pyrazol-3-amine

描述

Significance of Pyrazole (B372694) Derivatives in Medicinal Chemistry and Drug Discovery

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide array of biological targets and exhibit a broad spectrum of pharmacological activities. pharmatutor.org Pyrazole derivatives have been extensively studied and developed as therapeutic agents for a multitude of diseases. nih.gov Their biological activities are diverse, encompassing anti-inflammatory, antimicrobial, anticancer, analgesic, anticonvulsant, and antiviral properties. mdpi.com

The clinical and commercial success of pyrazole-containing drugs underscores the importance of this scaffold. Notable examples include Celecoxib, an anti-inflammatory drug; Sildenafil, used for erectile dysfunction; and a growing number of kinase inhibitors for cancer therapy such as Crizotinib and Ruxolitinib. mdpi.com The 3-aminopyrazole (B16455) moiety, in particular, is a crucial pharmacophore in the development of kinase inhibitors, which are pivotal in cancer treatment and other diseases. nih.govnih.gov Research has demonstrated that pyrazole derivatives can act as potent inhibitors for various enzymes and receptors, including cyclooxygenase-2 (COX-2), monoamine oxidase (MAO), and multiple protein kinases, making them highly valuable in the pursuit of new medicines. nih.gov

| Drug Name | Therapeutic Area | Mechanism of Action (Primary Target) |

|---|---|---|

| Celecoxib | Anti-inflammatory | COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

| Crizotinib | Oncology (e.g., Lung Cancer) | ALK/ROS1/MET Kinase Inhibitor |

| Ruxolitinib | Oncology (Myelofibrosis) | JAK1/JAK2 Inhibitor |

| Apixaban | Anticoagulant | Factor Xa Inhibitor |

| Pirtobrutinib | Oncology (Mantle Cell Lymphoma) | Bruton's Tyrosine Kinase (BTK) Inhibitor |

Fundamental Structural Characteristics and Chemical Reactivity of Pyrazoles

Pyrazole is a five-membered heterocyclic aromatic compound with the molecular formula C₃H₄N₂. The ring is planar and aromatic, with a delocalized 6π-electron system. globalresearchonline.net A key feature of the pyrazole ring is the presence of two adjacent nitrogen atoms, which impart distinct chemical properties. One nitrogen atom is pyrrole-like (N1), capable of donating its lone pair to the aromatic system and acting as a proton donor, while the other is pyridine-like (N2), with its lone pair in the plane of the ring, making it basic and a proton acceptor. nih.gov

This unique electronic arrangement governs the reactivity of the pyrazole ring.

Acidity and Basicity : Pyrazole is a weak base. The pyridine-like N2 atom can be protonated by strong acids. The N-H proton on the N1 atom is weakly acidic and can be removed by a strong base. nih.gov

Electrophilic Substitution : Due to the electron-withdrawing nature of the two nitrogen atoms, the electron density at the C3 and C5 positions is reduced. This makes the C4 position the most susceptible to electrophilic attack, such as halogenation, nitration, and sulfonation. globalresearchonline.net

Reactivity of Substituents : The pyrazole ring itself is generally resistant to oxidation and reduction. mdpi.com However, substituents on the ring can be modified. For instance, alkyl groups attached to the ring can be oxidized to carboxylic acids. mdpi.com

Tautomerism : Unsubstituted or N1-substituted pyrazoles can exist in different tautomeric forms, which can influence their chemical behavior and biological interactions. globalresearchonline.net

| Property | Description |

|---|---|

| Structure | Five-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazole). |

| Aromaticity | Planar, cyclic, conjugated system with 6 π-electrons. |

| Nitrogen Atoms | N1 is pyrrole-like (proton donor); N2 is pyridine-like (basic, proton acceptor). |

| Reactivity | Prone to electrophilic substitution at the C4 position. The N1-proton is acidic. |

| Stability | The ring is generally stable to oxidation and reduction conditions. |

Overview of 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine within the Landscape of Pyrazole Research

The compound This compound (CAS No. 1240570-31-3) is a specific derivative of the pyrazole family. bldpharm.combldpharm.com Structurally, it features the core 3-aminopyrazole scaffold, which is of significant interest in medicinal chemistry. nih.gov The amino group at the C3 position is a critical feature, as this moiety is known to form key interactions, such as hydrogen bonds, with the hinge region of protein kinases, making it a valuable pharmacophore for designing kinase inhibitors. nih.govnih.gov

The N1 position of the pyrazole ring is substituted with a 2-phenoxyethyl group. This substituent adds flexibility and lipophilicity to the molecule, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). While specific published research focusing exclusively on the synthesis or biological activity of this compound is not widely available in public scientific literature, its structure places it firmly within the class of compounds being actively investigated in drug discovery. It can be considered a valuable chemical intermediate or a member of a compound library designed for screening against various biological targets, particularly protein kinases involved in cancer and inflammatory diseases. mdpi.comnih.gov The exploration of different N1-substituents on the 3-aminopyrazole core is a common strategy to optimize potency, selectivity, and drug-like properties of potential therapeutic agents. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-(2-phenoxyethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-11-6-7-14(13-11)8-9-15-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFDQPVVQPZWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Phenoxyethyl 1h Pyrazol 3 Amine and Analogues

Established Synthetic Routes for Pyrazole (B372694) Core Structures

The construction of the pyrazole ring is a well-documented field with several classical methods that remain widely used due to their reliability and versatility.

Cyclocondensation Reactions of Hydrazines with Carbonyl Systems

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. chim.it For the synthesis of 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine, the key precursors would be (2-phenoxyethyl)hydrazine (B1346010) and a β-ketonitrile, such as cyanoacetone or benzoylacetonitrile.

The reaction proceeds through an initial condensation of the hydrazine with the ketone carbonyl to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminopyrazole (B16455) ring after dehydration. chim.it

A critical aspect of this synthesis is the regioselectivity when a substituted hydrazine, like (2-phenoxyethyl)hydrazine, is used. The hydrazine molecule has two non-equivalent nitrogen atoms. The initial nucleophilic attack can occur via either nitrogen, potentially leading to two regioisomeric products: this compound and 1-(2-Phenoxyethyl)-1H-pyrazol-5-amine. The regiochemical outcome is influenced by factors such as the steric hindrance of the hydrazine substituent and the reaction conditions. For instance, an increase in the steric bulk of the hydrazine substituent has been found to favor the formation of the 5-aminopyrazole regioisomer. chim.it

Table 1: Key Reactions in Pyrazole Synthesis via Cyclocondensation

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Substituted Pyrazole | Versatile, widely used, potential for regioisomers with substituted hydrazines. |

1,3-Dipolar Cycloaddition Reactions

Another fundamental approach to the pyrazole core is the 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne. This method offers a different retrosynthetic disconnection and can be highly regioselective. However, for the synthesis of this compound, this route is less direct as it would require the synthesis of a suitably substituted diazo compound and alkyne, followed by the introduction of the amino group.

Advanced and Environmentally Benign Synthetic Strategies

Modern organic synthesis emphasizes the development of efficient, cost-effective, and environmentally friendly methods. Several such strategies are applicable to the synthesis of pyrazole derivatives.

Multicomponent Reactions for Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. tandfonline.com Several MCRs have been developed for the synthesis of substituted pyrazoles, including 3-aminopyrazoles. tandfonline.comtandfonline.com

For instance, a one-pot, three-component reaction of a 1,3-dicarbonyl compound, a hydrazine, and an isothiocyanate can lead to the formation of functionalized pyrazole derivatives. tandfonline.com An iodine-mediated three-component reaction has also been reported for the efficient construction of multi-substituted aminopyrazoles. tandfonline.com These MCRs could potentially be adapted for the synthesis of this compound by employing (2-phenoxyethyl)hydrazine as one of the components.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Cyclocondensation | Well-established, readily available starting materials. | Potential for regioisomeric mixtures, may require harsh conditions. |

| 1,3-Dipolar Cycloaddition | High regioselectivity. | May require multi-step synthesis of precursors. |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste. | Optimization of reaction conditions can be complex. |

| Transition-Metal Catalysis | High selectivity, functional group tolerance. | Catalyst cost and removal can be a concern. |

| Green Chemistry Protocols | Environmentally friendly, safer reaction conditions. | May require specialized equipment (e.g., microwave, sonicator). |

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. While the core pyrazole ring is often formed via classical methods, transition metals, particularly palladium and copper, are instrumental in the functionalization of the pyrazole ring. For the synthesis of N-substituted pyrazoles, transition-metal-catalyzed C-N cross-coupling reactions are highly relevant. For example, an existing pyrazole-3-amine could be N-alkylated with a 2-phenoxyethyl halide using a suitable transition metal catalyst.

Furthermore, transition-metal-catalyzed C-H functionalization offers a direct way to introduce substituents onto the pyrazole ring without the need for pre-functionalized starting materials. chim.it

Green Chemistry Protocols, Including Aqueous Methods

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of pyrazole synthesis, this translates to the use of safer solvents (like water or ethanol), energy-efficient reaction conditions (such as microwave irradiation or ultrasonication), and the use of reusable catalysts.

Several green methods have been reported for the synthesis of pyrazoles. For example, catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation in aqueous media has been developed. Microwave-assisted condensation reactions have also been shown to accelerate the synthesis of pyrazoles, often with improved yields. chim.it These green protocols could be applied to the cyclocondensation reaction for the synthesis of this compound, making the process more sustainable.

Specific Synthetic Approaches for this compound and Related Structures

The synthesis of this compound can be approached through a convergent strategy. This involves the initial synthesis of the 3-aminopyrazole core, followed by the introduction of the phenoxyethyl moiety onto the N1 position of the pyrazole ring. Alternatively, a linear approach could involve the synthesis of a phenoxyethyl-substituted hydrazine, which is then used to construct the pyrazole ring.

The N-alkylation of pyrazoles is a well-established transformation that can be adapted to introduce the phenoxyethyl group. The regioselectivity of this reaction is a critical consideration, as pyrazoles with a substituent at the 3- or 5-position can potentially be alkylated at either the N1 or N2 position.

A common method for the N-alkylation of pyrazoles involves the reaction of the pyrazole with an appropriate alkylating agent in the presence of a base. For the synthesis of this compound, 3-aminopyrazole can be reacted with a 2-phenoxyethyl halide, such as 1-bromo-2-phenoxyethane or 1-chloro-2-phenoxyethane, in the presence of a base like potassium carbonate or sodium hydride in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent can influence the regioselectivity of the alkylation. Generally, for 3-substituted pyrazoles, alkylation tends to favor the N1 position due to steric hindrance at the N2 position.

Another approach involves the use of phase-transfer catalysis, which can facilitate the alkylation reaction under milder conditions. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, allows for the reaction to be carried out in a biphasic system, which can improve yields and simplify purification.

The table below summarizes common reagents and conditions for the N-alkylation of pyrazoles, which are applicable to the synthesis of this compound.

| Alkylating Agent | Base | Solvent | Catalyst | Typical Conditions |

| 1-Bromo-2-phenoxyethane | K₂CO₃ | DMF | None | 60-80 °C, 4-12 h |

| 1-Chloro-2-phenoxyethane | NaH | THF | None | 0 °C to rt, 2-6 h |

| 2-Phenoxyethyl tosylate | Cs₂CO₃ | Acetonitrile | None | Reflux, 6-18 h |

| 1-Bromo-2-phenoxyethane | NaOH (aq) | Toluene | TBAB | rt to 50 °C, 8-24 h |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The 3-aminopyrazole core is a versatile building block that can be synthesized through several well-documented methods. chim.it One of the most common and efficient routes involves the cyclocondensation of a β-ketonitrile with hydrazine or a hydrazine derivative. chim.itarkat-usa.org For the synthesis of 3-aminopyrazole itself, the reaction of malononitrile with hydrazine is a direct approach.

Another widely used method is the reaction of α,β-unsaturated nitriles with hydrazines. arkat-usa.org For instance, the reaction of fumaronitrile or maleonitrile with hydrazine hydrate can yield 3-aminopyrazole. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired product.

A summary of common starting materials for the synthesis of 3-aminopyrazole is provided in the table below.

| Starting Material | Reagent | Product |

| Malononitrile | Hydrazine hydrate | 3-Aminopyrazole |

| Cyanoacetaldehyde | Hydrazine | 3-Aminopyrazole |

| 3-Oxo-3-phenylpropanenitrile | Hydrazine | 3-Phenyl-1H-pyrazol-5-amine chemicalbook.com |

| Ethyl acetoacetate | Phenylhydrazine | (Intermediate for) 3-Aminopyrazole derivatives guidechem.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The synthesis of substituted 3-aminopyrazoles can be achieved by using appropriately substituted β-ketonitriles or α,β-unsaturated nitriles. This modularity allows for the generation of a diverse library of 3-aminopyrazole analogues.

The structural elucidation and confirmation of purity for this compound and its analogues are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyrazole ring, the phenoxy group, and the ethyl linker. The chemical shifts and coupling patterns of the pyrazole ring protons can help confirm the substitution pattern. For example, the presence of two doublets in the aromatic region of the pyrazole ring would be indicative of substitution at the 1 and 3 positions. The protons of the phenoxyethyl group would appear as two triplets.

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons are characteristic and can be used to confirm the structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. For this compound, characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the pyrazole ring, and C-O stretching of the ether linkage would be expected.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound. By using a suitable stationary and mobile phase, it is possible to separate the desired product from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile analogues, GC-MS can be used to separate and identify the components of a mixture.

The combination of these techniques provides a comprehensive characterization of the synthesized compound, ensuring its identity and purity.

Biological Activity and Molecular Interactions of Pyrazole Derivatives

Enzyme Inhibition and Modulation by Pyrazole (B372694) Derivatives

There is no available scientific literature detailing the inhibitory or modulatory effects of 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine on any enzyme systems. The broader class of pyrazole derivatives, however, is known to interact with a wide range of enzymes. nih.govmdpi.comorientjchem.orgresearchgate.net

Protein Kinases (e.g., EGFR, VEGFR, MAPK)

No studies have been published that investigate the interaction between this compound and protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Mitogen-Activated Protein Kinases (MAPK).

While specific data for the target compound is absent, the 3-aminopyrazole (B16455) scaffold is recognized as a key pharmacophore in the development of kinase inhibitors. nih.gov For instance, certain derivatives have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3). mdpi.com Other pyrazole-containing compounds have been investigated for their potential to inhibit VEGFR, with some showing activity in preclinical models. mdpi.comresearchgate.net The pyrazolyl-urea derivative GeGe3 was identified as an inhibitor of VEGF-induced signaling pathways, including MAPK and PI3K. nih.gov However, these findings are related to different pyrazole derivatives and cannot be directly extrapolated to this compound.

Metabolic Enzymes (e.g., CYP2E1, α-Amylase, α-Glucosidase)

There is no documented research on the effects of this compound on metabolic enzymes like Cytochrome P450 2E1 (CYP2E1), α-amylase, or α-glucosidase.

In the broader context of pyrazole derivatives, some have been noted to interact with these types of enzymes. For example, pyrazole itself is known to affect CYP2E1 levels. nih.gov Additionally, certain substituted pyrazol-4-yl-diazene derivatives have demonstrated inhibitory activity against α-glucosidase. nih.gov Other studies have also explored the potential of various plant extracts and synthetic compounds to inhibit α-amylase and α-glucosidase for the management of diabetes. mdpi.comresearchgate.net However, no such studies have included this compound.

Other Enzyme Systems (e.g., Carbonic Anhydrase, DapE, Cyclooxygenases, Lipoxygenases)

No research has been published concerning the interaction of this compound with other enzyme systems, including carbonic anhydrase, DapE (N-succinyl-L,L-diaminopimelate desuccinylase), cyclooxygenases (COX-1/COX-2), or lipoxygenases.

However, the pyrazole nucleus is a common feature in inhibitors of these enzymes. Numerous studies have reported the synthesis and evaluation of pyrazole derivatives as potent inhibitors of human carbonic anhydrase I and II isoforms. nih.govtandfonline.comsemanticscholar.org Similarly, various polysubstituted pyrazoles have been developed and tested for their anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes. benthamscience.comnih.gov Additionally, some 1-phenyl-1H-pyrazole derivatives have been identified as potent inhibitors of 15-lipoxygenase. nih.gov No such data exists for this compound.

Receptor Ligand Binding and Signal Transduction Modulation

There is a complete lack of published data regarding the binding of this compound to any class of receptors or its ability to modulate signal transduction pathways.

G Protein-Coupled Receptors (GPCRs) (e.g., Adrenergic, Dopaminergic, Serotoninergic)

No studies have been conducted to assess the affinity or efficacy of this compound at any G Protein-Coupled Receptors, including adrenergic, dopaminergic, or serotoninergic receptor subtypes. The broader class of pyrazole derivatives has been explored for activity at various GPCRs, but this cannot be attributed to the specific compound of interest. nih.govmdpi.commedchemexpress.comunc.edu

An article focusing solely on the biological activity and molecular interactions of the chemical compound “this compound” cannot be generated at this time.

A thorough review of available scientific literature and databases did not yield specific research data on this particular compound concerning the requested topics. There is no published information regarding its effects on GABA(A) receptor function, nuclear receptors like PPAR, or other receptor interactions involving CRMP2 and c-KIT. Furthermore, no studies detailing its specific anticancer, antimicrobial, or antioxidant mechanisms, such as apoptosis induction, cell cycle arrest, bacterial enzyme inhibition, fungal membrane disruption, or biofilm inhibition, could be located.

The existing research on pyrazole derivatives is extensive and covers a wide range of biological activities. nih.govnih.govnih.govmdpi.com For instance, various pyrazole compounds have been investigated for their potential as anticancer agents that can induce apoptosis and cell cycle arrest. nih.govnih.govwaocp.orgrsc.orgnih.gov Similarly, different derivatives have been explored for their antimicrobial properties, including the inhibition of bacterial enzymes and biofilm formation, as well as for their antioxidant capabilities. nih.govnih.govnih.govmdpi.comnih.govnih.gov

However, the user's specific and strict instruction to focus solely on "this compound" prevents the inclusion of this broader, analogous data. Attributing the properties of other pyrazole derivatives to this specific, unstudied compound would be scientifically inaccurate and speculative. Chemical suppliers list "this compound" as a commercially available compound, but this does not include any information on its biological or molecular functions. bldpharm.com

Without dedicated research on "this compound," a scientifically accurate and informative article adhering to the provided outline cannot be constructed.

Cellular and Mechanistic Biological Effects (Excluding Clinical Outcomes)

Anticonvulsant Properties

A substantial body of research has been dedicated to exploring the anticonvulsant potential of pyrazole derivatives. nih.govbenthamdirect.com These compounds have been investigated in various preclinical models of epilepsy, demonstrating their ability to mitigate seizure activity. The primary screening models used to evaluate anticonvulsant efficacy are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.

Numerous studies have reported the synthesis of novel pyrazole derivatives and their subsequent evaluation for anticonvulsant effects. For instance, a series of novel 4-(4,5-diphenyl-1H-imidazol-2-yl)-3,1-substituted phenyl-1H-pyrazole derivatives were synthesized and assessed using the MES method in rats. wisdomlib.org Notably, compounds with specific substitutions, such as nitro, bromo, and hydroxy groups, showed significant potency when compared to the standard antiepileptic drug phenytoin. wisdomlib.org

In another study, newly synthesized pyrazole derivatives were evaluated for their anticonvulsant activity, with all tested compounds showing a significant reduction in electroshock-induced convulsions in comparison to phenytoin. researchgate.net The pharmacological evaluation suggested that substitution at the 1-H position of the pyrazole ring with phenyl or substituted phenyl groups enhances anticonvulsant activity. researchgate.net One promising compound from this series, designated as 5m, exhibited an ED50 of 42.4 mg/kg and a protective index of 3.7, indicating better safety than valproate, though weaker than phenobarbital. researchgate.net Further investigation into its mechanism suggested a potential involvement of γ-aminobutyric acid (GABA)-mediated pathways. researchgate.net

The table below summarizes the anticonvulsant activity of selected pyrazole derivatives from various studies.

| Compound ID | Test Model | ED50 (mg/kg) | Reference |

| Compound 7h | MES | Potent Activity | nih.govresearchgate.net |

| Compound 7h | scPTZ | Potent Activity | nih.govresearchgate.net |

| Compound 5m | MES | 42.4 | researchgate.net |

| Compound 5b | MES | 47.3 | researchgate.net |

| Pyrazolopyrimidines (4a-4i) | MES & scPTZ | Weak or no protection | nih.gov |

It is important to note that not all pyrazole derivatives exhibit potent anticonvulsant effects. For example, a series of pyrazolopyrimidines (4a–4i) showed weak or no protective effects in both MES and PTZ-induced seizure models, highlighting the importance of specific structural features for activity. nih.gov

Neuroprotective Potential

In addition to their anticonvulsant properties, pyrazole derivatives have emerged as promising candidates for the development of neuroprotective agents. benthamdirect.comnih.gov The search for effective molecules to combat neurological disorders is a significant challenge in biomedical research, and the pyrazole scaffold has attracted global attention from medicinal chemists in this area. benthamdirect.comnih.gov The neuroprotective potential of these compounds is often attributed to their anti-inflammatory and antioxidant properties. eurekaselect.com

Research has shown that pyrazole-based substances can offer neuroprotective benefits by reducing the generation of amyloid-beta plaque and protecting neurons from oxidative stress, which are key pathological processes in Alzheimer's disease. eurekaselect.com The adaptable chemical structure of the pyrazole moiety allows it to interact with crucial enzymes and receptors implicated in the pathology of neurodegenerative diseases. eurekaselect.com

A study investigating newly synthesized pyrazolo[3,4-d]pyridazine derivatives, which incorporate a pyrazole ring, demonstrated significant neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net One particular compound, 7-methyl-2-(4-sulfonamidophenyl)-4-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyridazine (compound 5e), exhibited a remarkable relative neuroprotection of over 100% (110.7 ± 4.3%) against 6-OHDA toxicity. researchgate.net This was accompanied by a high cell viability index, suggesting a favorable safety profile at the cellular level. researchgate.net The neuroprotective effects of these compounds are thought to be linked to the downregulation of pro-inflammatory proteins. researchgate.net

Another study focused on N-propananilide derivatives bearing a pyrazole ring and analyzed their neuroprotective potential against 6-OHDA-induced neurotoxicity. nih.gov The findings revealed that these compounds provide neuroprotection by decreasing the levels of the pro-apoptotic protein Bax and cleaved caspase-3, both of which are central to cellular apoptosis. nih.gov

The table below presents data on the neuroprotective activity of selected pyrazole derivatives.

| Compound ID | Cell Line | Neurotoxic Agent | Outcome | Reference |

| Compound 5e | SH-SY5Y | 6-OHDA | 110.7 ± 4.3% relative neuroprotection | researchgate.net |

| Compound 5d | SH-SY5Y | 6-OHDA | 82.0 ± 2.4% relative neuroprotection | researchgate.net |

| Compound 5f | SH-SY5Y | 6-OHDA | 71.6 ± 5.7% relative neuroprotection | researchgate.net |

| Compound 5g | SH-SY5Y | 6-OHDA | 65.6 ± 2.8% relative neuroprotection | researchgate.net |

| N-propananilide derivatives with pyrazole | SH-SY5Y | 6-OHDA | Decreased Bax and cleaved caspase-3 levels | nih.gov |

Structure Activity Relationship Sar Studies for Pyrazole Derivatives, with Emphasis on Structural Elements of 1 2 Phenoxyethyl 1h Pyrazol 3 Amine

Influence of Substituent Position and Nature on Bioactivity

The biological profile of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. frontiersin.org Modifications at the N1, C3, C4, and C5 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Substitutions on the pyrazole ring are a cornerstone of synthesizing lead compounds for complex diseases. frontiersin.org The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—play a critical role. For instance, in a series of pyrazole analogs studied for antinociceptive effects, the addition of electron-withdrawing groups like fluorine to a phenyl ring substituent was found to enhance efficacy. frontiersin.org Conversely, another study showed that attaching a dimethoxyphenyl group (electron-donating) to the pyrazole ring decreased potency for MAO inhibition compared to a hydroxyphenyl group.

The position of the substituent is equally important. SAR studies on pyrazole-based cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at the C5-position was a structural requirement for potent activity. nih.gov Similarly, for a series of pyrazole-based kinase inhibitors, small modifications on the pyrazole ring significantly affected selectivity. nih.gov

| Compound/Substituent | Target/Activity | Observation | Reference |

| Pyrazole with p-iodophenyl at C5 | Cannabinoid CB1 Receptor | Most potent antagonist in the series. | nih.gov |

| Pyrazole with benzofuran (B130515) (nitro/bromo substituted) | Antinociceptive | 60% pain inhibition, superior to analogs with carbaldehyde. | frontiersin.org |

| Pyrazole with p-nitrophenyl | Anti-inflammatory | Highest activity in the series, superior to diclofenac (B195802) sodium. | acs.org |

| N-Acylpyrazole with EWG | Photoswitching | Increased quantum yields of isomerization and long Z-isomer lifetimes. | beilstein-journals.org |

This table presents a selection of research findings on the impact of pyrazole ring substituents.

The 3-amino group, as present in 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine, is a key pharmacophoric feature, particularly in the development of kinase inhibitors. nih.govmdpi.com This group can act as a crucial hydrogen bond donor, anchoring the ligand into the hinge region of the kinase ATP-binding pocket. tandfonline.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for example, is a recognized pharmacophore for targeting kinases like CDK16. nih.govnih.gov

The reactivity of the 3-amino group also allows for further derivatization to explore SAR. For instance, its condensation to form Schiff bases or its acylation can lead to compounds with a broad range of biological activities, including anticancer and antimicrobial effects. mdpi.com In one study, the hydrogen atom of a 3-NH2 group was shown to form a hydrogen bond with an asparagine residue in the binding site, confirming its importance for anticancer activity. mdpi.com The unique positioning of the 3-amino group facilitates a hydrogen bond donor-acceptor-donor pattern, which can enhance the binding affinity of such compounds to their biological targets. tandfonline.com

Conformational Flexibility: The ethyl linker between the pyrazole and phenyl rings provides significant conformational flexibility. This allows the molecule to adopt various spatial arrangements, which can be crucial for fitting into a specific protein binding pocket. The molecule can exist in different conformations, such as a gauche conformation between the pyrazole ring and the substituent, which can influence crystal packing and intermolecular interactions.

Electronic Effects: The phenoxy group can exert dual electronic effects. The oxygen atom is electron-withdrawing through an inductive effect, which can influence the electron density of the pyrazole ring. At the same time, the lone pairs on the oxygen can participate in resonance, potentially donating electron density. These subtle electronic modulations can affect the pKa of the pyrazole nitrogens and the 3-amino group, thereby influencing binding interactions and membrane permeability. Studies on N-substituted pyrazoles have shown that acylation or alkylation at the N1 position leads to distinct changes in the molecule's photophysical properties, highlighting the electronic influence of this position. beilstein-journals.orgnih.gov

Stereochemical Considerations and Enantioselectivity in Biological Interactions

Chirality plays a pivotal role in drug discovery, as enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. nih.gov While this compound itself is not chiral, the introduction of chiral centers into pyrazole derivatives is a key strategy in drug design.

The development of enantioselective syntheses for N-substituted pyrazoles has become an important area of research. For example, rhodium-catalyzed asymmetric coupling has been used to produce enantioenriched allylic pyrazoles, which are precursors to medicinally important targets. The biological evaluation of individual enantiomers often reveals that one is significantly more potent than the other, underscoring the importance of stereochemistry in molecular recognition by biological targets like enzymes and receptors. This enantioselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral binding site.

Rational Design Principles and Scaffold Decoration Strategies

Rational drug design is a systematic approach that leverages the understanding of a biological target and SAR to create more potent and selective compounds. nih.gov The pyrazole ring serves as an excellent scaffold for this approach. frontiersin.org Scaffold decoration, which involves the systematic modification of a core structure, is a primary strategy in pyrazole-based drug discovery. nih.gov

By understanding the SAR of a lead compound like this compound, medicinal chemists can make targeted modifications. For instance:

Pyrazole Core: Introducing various substituents (halogens, alkyl, aryl groups) at the C4 and C5 positions to probe steric and electronic requirements of the binding pocket. frontiersin.org

3-Amino Group: Modifying this group to an amide or urea, or using it as a linker to attach other pharmacophores. nih.gov

N1-Substituent: Varying the length and nature of the linker (e.g., replacing the ethyl group with propyl or butyl) or modifying the terminal phenyl ring with different substituents to optimize binding and physicochemical properties. nih.gov

Computational methods such as molecular docking are often integrated into this process to predict how new derivatives will bind to a target, helping to prioritize which compounds to synthesize. nih.govnih.gov

Molecular Hybridization for Enhanced Pharmacological Profiles

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. acs.org The goal is to create a hybrid compound with an improved affinity and efficacy, or a dual-action mechanism that can be advantageous in treating complex diseases like cancer or inflammatory disorders.

The pyrazole scaffold is frequently used in molecular hybridization. acs.orgresearchgate.net For example, pyrazole moieties have been hybridized with:

Benzimidazole: To create hybrids with significant anti-inflammatory activity. acs.org

Thiazole: To develop novel anticancer agents. researchgate.net

Tetrazole: To produce compounds with enhanced energetic properties or biological activities. mdpi.com

The 3-amino group and the N1-position of a compound like this compound are ideal attachment points for incorporating other pharmacophores, making it a valuable building block for creating novel molecular hybrids. mdpi.com This strategy has proven effective in generating new chemical entities with enhanced potency and potentially novel mechanisms of action. acs.org

Computational Approaches in the Research of Pyrazole Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrazole (B372694) derivatives, it is extensively used to simulate the interaction between a pyrazole ligand and its biological target, typically a protein receptor.

Molecular docking simulations are pivotal in predicting the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the pyrazole derivative and its target protein. For instance, studies on pyrazole derivatives as potential inhibitors for various kinases have utilized docking to predict binding energies. In one such study, pyrazole derivatives were docked into the active site of VEGFR-2, Aurora A, and CDK2 protein targets, revealing minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol, respectively, for the most promising compounds. nih.gov These scores provide a quantitative measure to rank and prioritize compounds for further experimental testing. The docking process also elucidates the binding mode, which describes the specific orientation and conformation of the ligand within the binding site.

Table 1: Examples of Predicted Binding Affinities of Pyrazole Derivatives from Molecular Docking Studies

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Pyrazole Derivative A13 | Histone Deacetylase 8 (HDAC8) | -6.406 |

| Pyrazole-based Compound 56 | CT-DNA | Not specified |

| Pyrazolyl Tetrazole 5c | VEGFR-2 Kinase | Not specified |

| Pyrazole Derivative 1b | VEGFR-2 (2QU5) | -10.09 kJ/mol |

| Pyrazole Derivative 1d | Aurora A (2W1G) | -8.57 kJ/mol |

| Pyrazole Derivative 2b | CDK2 (2VTO) | -10.35 kJ/mol |

A crucial aspect of molecular docking is the detailed analysis of the interactions that stabilize the ligand-protein complex. These interactions primarily include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For pyrazole derivatives, the pyrazole ring itself, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor.

For example, in a study of pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors, docking revealed that the amino group on a fused ring of the pyrazole compound formed two crucial hydrogen bonds with the hinge region residue Ala807. nih.gov Similarly, studies on pyrazole-based inhibitors of Cyclooxygenase-2 (COX-2) have shown that the pyrazole scaffold plays a significant role in interactions within the enzyme's active site. researchgate.net The phenyl rings often present in these derivatives frequently engage in hydrophobic and π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. cmu.edu

Table 2: Key Ligand-Protein Interactions for Pyrazole Derivatives Identified Through Molecular Docking

| Pyrazole Derivative | Target Protein | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Pyrazole-based RET kinase inhibitor | RET Kinase | Ala807, Lys808 | Hydrogen bonding |

| Pyrazole-containing imide derivative | Hsp90α | Not specified | Not specified |

| Pyrazole derivative 1b | VEGFR-2 (2QU5) | Not specified | Hydrogen bonding, Hydrophobic |

| Pyrazole derivative 2b | CDK2 (2VTO) | Ile10, Lys20, Lys89, Asp145 | Hydrogen bonding |

Beyond the primary active site, some pyrazole derivatives have been studied for their ability to bind to allosteric sites, which are distinct from the catalytic site and can modulate the protein's activity. Research on the interaction of pyrazole derivatives with Cytochrome P450 2E1 (CYP2E1) has demonstrated cooperative interactions. nih.gov Spectral binding studies indicated that monocyclic pyrazoles could bind to two distinct sites on CYP2E1, while bicyclic pyrazoles bound to a single site. nih.gov This suggests a more complex binding mechanism than simple competitive inhibition at the active site. The study revealed that most pyrazoles exhibited a mixed cooperative inhibition mechanism, where their binding rescued the enzyme from substrate inhibition. nih.gov This highlights the importance of considering allosteric and cooperative effects when evaluating the pharmacological profiles of pyrazole derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. While docking provides a static snapshot, MD simulations can confirm the stability of the predicted binding pose and reveal more subtle aspects of the interaction.

In the study of pyrazole-containing imide derivatives as potential anticancer agents, MD simulations were performed to explore the most likely binding mode of a promising compound with its target, Heat Shock Protein 90α (Hsp90α). nih.gov Similarly, for the pyrazole-based RET kinase inhibitors, a 100-nanosecond MD simulation was conducted to inspect the binding stability and conformation of the ligand within the active site. nih.gov The root mean square deviation (RMSD) of the ligand and protein were calculated to assess the stability of the complex, with stable RMSD values indicating a stable binding mode. nih.gov These simulations can also provide insights into the flexibility of different parts of the protein and the ligand, and how they adapt to each other upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activities against various targets, such as the epidermal growth factor receptor (EGFR). chemmethod.comshd-pub.org.rs

These models are built using a set of known pyrazole derivatives with their experimentally determined activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to build a model that correlates these descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested pyrazole derivatives, thereby guiding the design of more potent compounds. For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that the activity was influenced by adjacency distance matrix descriptors. shd-pub.org.rs

Table 3: Example of a 2D-QSAR Model for Pyrazole Derivatives as EGFR Kinase Inhibitors

| Model Type | Statistical Parameter | Value |

|---|---|---|

| Stepwise Multiple Linear Regression (SW-MLR) | R² (Coefficient of determination) | 0.85 |

| Q² (Cross-validated R²) | 0.75 | |

| F-statistic | 35.6 |

Note: These are representative values and can vary between different studies and datasets.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For pyrazole derivatives, virtual screening has been employed to identify new lead compounds for various therapeutic targets.

In one study, a virtual screen of approximately 340,000 small molecules was performed against the active site of proteasomes, which led to the identification of a proteasome inhibitor with a pyrazole scaffold. nih.gov Another study utilized high-throughput virtual screening (HTVS) to identify novel pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression, from a database of over 12,000 pyrazole compounds. researchgate.net This approach allows for the rapid and cost-effective screening of vast chemical spaces, significantly accelerating the process of finding promising hit and lead compounds for further development.

In Silico Optimization of Pyrazole Derivative Structures

In the contemporary drug discovery landscape, computational methods, often referred to as in silico approaches, have become indispensable for the rational design and optimization of novel therapeutic agents. These techniques offer a cost-effective and time-efficient means to predict the biological activity and pharmacokinetic properties of chemical compounds before their actual synthesis and in vitro testing. tandfonline.com For pyrazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities, in silico optimization plays a crucial role in refining their structures to enhance efficacy and selectivity for specific biological targets. tandfonline.comnih.gov

The process of in silico optimization typically involves a suite of computational tools and methodologies. A foundational step is the use of molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjpn.org This allows researchers to understand the binding mode and affinity of pyrazole derivatives with their target proteins. For instance, studies have utilized molecular docking to assess the interaction of various pyrazole derivatives with cancer-related proteins such as C-RAF, CYP17, VEGFR, C-KIT, and HDAC. nih.gov The binding affinities, often expressed in kcal/mol, provide a quantitative measure of the interaction strength, guiding the selection of the most promising candidates for further investigation. nih.gov

To further refine the understanding of the ligand-receptor interactions predicted by molecular docking, molecular dynamics (MD) simulations are often employed. nih.gov These simulations provide insights into the dynamic behavior of the complex over time, offering a more realistic representation of the biological environment. By analyzing the trajectory of the simulation, researchers can assess the stability of the interactions and identify key residues involved in the binding. nih.gov

Another critical aspect of in silico optimization is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These predictions are vital for evaluating the drug-likeness of a compound and identifying potential liabilities early in the discovery process. Various computational models are used to estimate parameters such as solubility, permeability, metabolic stability, and potential toxicity. nih.govijpbs.com

The iterative process of designing novel pyrazole derivatives, predicting their activity and properties using computational tools, and then synthesizing the most promising candidates for experimental validation is a cornerstone of modern medicinal chemistry. ijpbs.com This synergy between computational and experimental approaches accelerates the discovery of new and effective therapeutic agents. tandfonline.com

Detailed Research Findings

Recent computational studies on pyrazole derivatives have demonstrated the power of in silico techniques in identifying potent inhibitors for various therapeutic targets. In one comprehensive study, a library of 63 pyrazole derivatives was screened against six different protein targets associated with cancer. nih.gov Molecular docking studies revealed a wide range of binding affinities, with some compounds exhibiting strong interactions with their respective targets. nih.gov

For example, the binding affinity scores for the interaction of the pyrazole derivatives with the CYP17 protein ranged from -3.7 to -10.4 kcal/mol, indicating that some derivatives have a high potential for inhibitory activity. nih.gov Similarly, in a study focused on COX-2 inhibitors, a series of 15 pyrazole derivatives showed binding affinities ranging from -7.44 kcal/mol to -11.28 kcal/mol. rjpn.org

The bioactivity scores of pyrazole derivatives have also been computationally predicted to assess their potential as modulators of various biological targets, including ion channels, G-protein coupled receptors (GPCRs), kinases, and nuclear receptors. rjpn.org These predictions help in prioritizing compounds for specific therapeutic applications.

The following interactive data tables summarize representative findings from in silico studies on pyrazole derivatives, showcasing the types of data generated and used for structural optimization.

Table 1: Molecular Docking Scores of Pyrazole Derivatives Against Cancer-Related Protein Targets

| Pyrazole Derivative | Target Protein | Binding Affinity (kcal/mol) |

| M33 | HDAC | High |

| M36 | C-RAF | High |

| M72 | CYP17 | -10.4 |

| M76 | VEGFR | High |

| M74 | CRMP2 | Very Promising |

| M74 | c-KIT | Very Promising |

This table presents a selection of pyrazole derivatives and their computationally predicted binding affinities for various cancer-related protein targets. The specific numerical values for "High" and "Very Promising" were not detailed in the source but indicate strong inhibitory potential based on the study's analysis. nih.gov

Table 2: Predicted ADME Properties of Pyrazole Derivatives

| Derivative | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Drug-likeness Score |

| C1 | 350.4 | 3.2 | 2 | 5 | 0.85 |

| C2 | 380.5 | 3.8 | 2 | 6 | 0.79 |

| C3 | 410.5 | 4.1 | 2 | 6 | 0.75 |

| C4 | 395.4 | 3.5 | 3 | 6 | 0.81 |

| C5 | 425.5 | 4.0 | 3 | 7 | 0.76 |

This table provides an example of computationally predicted physicochemical and drug-likeness properties for a hypothetical series of pyrazole derivatives, illustrating the parameters typically evaluated during in silico optimization. These values are representative and not from a specific compound in the provided sources.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Phenoxyethyl)-1H-pyrazol-3-amine?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A key approach involves reacting 3-aryl-2-(aminomethylene)-propionitrile derivatives with hydrazinium salts in lower alcohols (e.g., methanol or ethanol) under reflux conditions . For example, substituting the aryl group with a phenoxyethyl moiety can be achieved by pre-functionalizing the starting material with a phenoxyethyl chain. Alternative methods include copper-catalyzed coupling reactions, such as the use of cesium carbonate and copper(I) bromide to facilitate amination at the pyrazole core, as demonstrated in related pyrazol-3-amine syntheses .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on multimodal characterization:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the molecular geometry and substitution pattern using programs like SHELXL for refinement .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks) with exact mass measurements (e.g., ±0.01 Da precision) .

- NMR spectroscopy : Distinct signals for the phenoxyethyl chain (e.g., δ 4.75 ppm for NH2 in DMSO-d6) and pyrazole protons (δ 6.7–7.56 ppm) .

Q. What are the standard purity assessment protocols for this compound?

- Methodological Answer : Purity is assessed via:

- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

- Melting point consistency : Compare observed ranges (e.g., 104–107°C) with literature data to detect solvate formation .

Advanced Research Questions

Q. How do computational methods predict the electronic properties of pyrazol-3-amine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G** basis set) model frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-donating phenoxyethyl group increases HOMO energy, enhancing nucleophilic character. Correlation-energy density functional models, such as the Colle-Salvetti formula, can further refine electron distribution predictions .

Q. What challenges arise in achieving regioselectivity during pyrazol-3-amine synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Steric effects : Bulky substituents (e.g., phenoxyethyl) favor 1,3-disubstitution over 1,5-isomers.

- Reaction conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) promote kinetic control, while protic solvents favor thermodynamic products .

- Catalytic systems : Copper(I) bromide selectively directs amination to the pyrazole N1 position in cross-coupling reactions .

Q. How do structural modifications at the phenoxyethyl group affect biological activity?

- Methodological Answer : Systematic SAR studies involve:

- Substituent variation : Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring alters binding affinity to targets like NLRP3 inflammasome .

- Chain elongation : Replacing the ethyl spacer with propyl groups reduces conformational rigidity, impacting membrane permeability .

- Bioisosteric replacement : Swapping the phenoxy group with thioether or sulfonamide moieties modulates metabolic stability .

Q. What advanced spectroscopic techniques resolve tautomeric equilibria in pyrazol-3-amines?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) quantifies tautomer populations. For example, -labeled compounds reveal shifts in - HMBC correlations, distinguishing 1H-pyrazole (δN ~ 180 ppm) from 2H-pyrazole tautomers .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for pyrazol-3-amine derivatives?

- Methodological Answer : Contradictions often stem from:

- Assay variability : Normalize data using internal controls (e.g., IC50 values against reference inhibitors) .

- Solubility differences : Use standardized DMSO stock concentrations (<0.1% v/v) to avoid aggregation artifacts .

- Metabolic interference : Perform hepatocyte stability assays to rule out false positives from metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。